3-Bromo-5-chloro-2-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

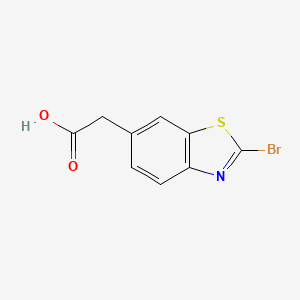

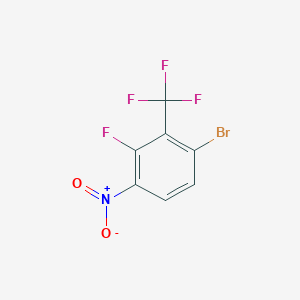

3-Bromo-5-chloro-2-nitrophenol is a compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 . It is a yellow to brown solid and is used in various industrial applications.

Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloro-2-nitrophenol is1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H . This indicates the presence of bromine, chlorine, and a nitro group attached to a phenol group. Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-nitrophenol is a yellow to brown solid . It has a molecular weight of 252.45 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been indirectly linked to antimicrobial activity through its structural similarity and potential as a precursor in the synthesis of compounds with antimicrobial properties. For instance, Cu(II) and Fe(III) complexes with related bromo-nitrophenol derivatives have shown significant antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Tavman et al., 2010).

Environmental Chemistry

In environmental chemistry, derivatives of chloro-nitrophenol, which share functional groups with 3-Bromo-5-chloro-2-nitrophenol, have been studied for their degradation pathways by bacteria, indicating their role in bioremediation processes. The degradation of similar compounds like 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134, for example, has been elucidated, showing the microbial reduction and subsequent detoxification of such environmental pollutants (Schenzle et al., 1999).

Organic Synthesis

In organic synthesis, compounds containing bromo, chloro, and nitro groups are valuable intermediates for the construction of more complex molecules. For example, the cyclisation of 2-(3-halopropyl)-4-nitrophenols, closely related to 3-Bromo-5-chloro-2-nitrophenol, demonstrates the compound's potential utility in synthesizing heterocyclic compounds, which are important in pharmaceutical chemistry (Schmidtchen, 1986).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-5-chloro-2-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDPSJHTEHGMJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-2-nitrophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-6H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)